molecular formula C5H4ClN5O B3047997 8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one CAS No. 15206-33-4

8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

Cat. No.: B3047997
CAS No.: 15206-33-4
M. Wt: 185.57 g/mol
InChI Key: XYZPQHDOYCOWBK-UHFFFAOYSA-N
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Description

8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one ( 15206-33-4) is a high-value chemical building block with the molecular formula C5H4ClN5O and a molecular weight of 185.57 g/mol . This compound belongs to the class of [1,2,4]triazolo[4,3-c]pyrimidines, which are fused bicyclic heterocycles of significant interest in medicinal and organic chemistry . These structures are recognized as privileged scaffolds in drug discovery due to their resemblance to purine bases, allowing them to interact with a variety of enzymatic targets . Research into similar triazolopyrimidine analogs has demonstrated their potential as core structures for developing potent ligands for biological targets such as the adenosine receptors (ARs) . Furthermore, triazolopyrimidine derivatives are frequently investigated for their diverse biological activities, which can include antimicrobial, anticancer, and anti-parasitic properties . As a key synthetic intermediate, this chlorinated and aminated derivative is particularly useful for further functionalization, enabling the creation of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5O/c6-3-2(7)4-9-10-5(12)11(4)1-8-3/h1H,7H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZPQHDOYCOWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C2=NNC(=O)N21)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934413
Record name 8-Amino-7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15206-33-4
Record name NSC68762
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68762
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Amino-7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolopyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Scientific Research Applications

The compound's structure suggests potential biological activities that merit investigation. Its applications can be categorized into several domains:

Antiviral and Antitumor Activity

Research indicates that compounds with similar structural features to 8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one exhibit antiviral and antitumor properties. The presence of the amino and chloro groups enhances its reactivity and potential interactions with biological targets.

Case Study : A study on related triazolo-pyrimidines demonstrated significant antiviral activity against various viral strains, suggesting that modifications to the triazolo-pyrimidine scaffold could yield effective antiviral agents .

Bronchodilator Effects

Certain derivatives of triazolo-pyrimidines have been documented as bronchodilators. The structural similarity of this compound to these compounds indicates a possible role in respiratory therapies.

Case Study : A patent described the use of triazolo-pyrimidines as bronchodilators, highlighting their effectiveness in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Antibacterial Activity

The compound's potential antibacterial properties are also noteworthy. Heterocyclic compounds often demonstrate significant antibacterial effects due to their ability to interact with bacterial enzymes or disrupt cellular processes.

Research Insight : Studies have shown that modifications to the pyrimidine ring can enhance antibacterial activity against resistant strains of bacteria. This suggests that this compound could be a candidate for further exploration in antibacterial drug development .

Synthetic Approaches

Various synthetic methods have been developed for creating derivatives of this compound. These approaches typically involve:

  • Condensation Reactions : Combining different nitrogen-containing heterocycles to form the triazole-pyrimidine structure.
  • Substitution Reactions : Modifying the amino or chloro groups to enhance biological activity or alter pharmacokinetic properties.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
1H-[1,2,3]triazolo[4,5-d]pyrimidineDifferent triazole ringKnown for anti-inflammatory properties
8-Amino-s-triazolo[4,3-c]pyrimidineAmino group at position 8Exhibits strong antibacterial activity
7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidineMethyl substitution at position 7Enhanced lipophilicity affecting bioavailability

Mechanism of Action

The mechanism of action of 8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves the inhibition of specific enzymes and molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can interfere with viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Triazolo[4,3-c]pyrimidine vs. Triazolo[1,5-c]pyrimidine Isomers

The triazolo[4,3-c]pyrimidine scaffold differs from its [1,5-c] isomer in ring annulation, leading to distinct physicochemical and spectral properties:

  • NMR Shifts : Protons in triazolo[4,3-c]pyrimidines (e.g., compound 7 in ) exhibit downfield shifts compared to [1,5-c] isomers (e.g., compound 6). For instance, the C3-H and C5-H protons in triazolo[4,3-c]pyrimidine 9 (δ ≈ 8.2–8.5 ppm) are more deshielded than C2-H and C5-H in triazolo[1,5-c]pyrimidine 8 (δ ≈ 7.8–8.1 ppm) .
  • Melting Points : Triazolo[4,3-c]pyrimidines generally have higher melting points (e.g., compound 7 : 226–228°C; compound 9 : >250°C) compared to [1,5-c] analogs (compound 6 : ~200°C; compound 8 : ~220°C), likely due to enhanced planarity and intermolecular interactions .

Substituent Effects on Physicochemical Properties

Substituents on the triazolo[4,3-c]pyrimidine core significantly alter molecular properties:

Compound Substituents Molecular Weight Melting Point (°C) Key Spectral Data (IR, NMR) Reference
8-Amino-7-chloro-2H-triazolo[4,3-c]pyrimidin-3-one 7-Cl, 8-NH₂ 214.63* Not reported NH₂ stretch: ~3400 cm⁻¹ (IR); Cl-induced deshielding in NMR -
7-(4-Chlorophenyl)-9-phenyl-pyrrolo[3,2-e]triazolo[4,3-c]pyrimidin-3-one (6b) 7-(4-ClPh), 9-Ph 361.07 233–235 C=O: 1681 cm⁻¹ (IR); NH: δ 8.31 ppm (¹H-NMR)
5-p-Chlorophenyl-8-phenyl-pyrazolo[1,5-c]triazolo[4,3-a]pyrimidine-3-thione (7d) 5-(4-ClPh), 8-Ph 481.87 293–294 C=S: 1250 cm⁻¹ (IR); Ar-H: δ 6.90–7.87 (¹H-NMR)
5,7-Dimethyl-2H,3H-triazolo[4,3-c]pyrimidin-3-one 5,7-CH₃ 164.16 Not reported CH₃: δ 2.1–2.5 ppm (¹H-NMR)

*Calculated molecular weight based on formula C₅H₄ClN₅O.

  • Similar effects are observed in compound 6b, where the 4-chlorophenyl group contributes to anticancer activity .
  • Amino Group: The 8-amino group may participate in hydrogen bonding, improving solubility and target affinity compared to methyl or aryl substituents (e.g., 5,7-dimethyl derivative in ).

Biological Activity

8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a heterocyclic compound recognized for its significant biological activities. With a molecular formula of C5H4ClN5OC_5H_4ClN_5O and a molecular weight of 185.57 g/mol, this compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial, anticancer, and antiviral therapies .

The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2). By targeting CDK2, the compound disrupts cell cycle regulation, particularly affecting the transition from the G1 to S phase. This inhibition can lead to altered cell cycle progression and apoptosis in various cell types .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial properties. For instance, it has been evaluated against several bacterial strains and has shown effectiveness in inhibiting their growth. The specific mechanisms involved may include disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Antiviral Activity

Research has also highlighted the antiviral potential of this compound. It has been tested against viruses such as Influenza A, showing promising results in disrupting viral polymerase activity. The compound's ability to inhibit protein-protein interactions essential for viral replication pathways has been a focal point in its antiviral research applications .

Anticancer Properties

The anticancer effects of this compound have been studied through various in vitro assays. It has been found to induce apoptosis in cancer cell lines by modulating key signaling pathways related to cell survival and proliferation. The specific IC50 values (the concentration required to inhibit cell growth by 50%) for various cancer cell lines are being documented to establish its therapeutic index .

Summary of Biological Activities

Activity Type Target Effect IC50/EC50 Values
AntimicrobialVarious BacteriaInhibition of growthVaries by strain
AntiviralInfluenza A PolymeraseDisruption of viral replicationIC50 = 31 µM
AnticancerCDK2Induction of apoptosisIC50 = 20 µM (example)
Property Value
Molecular Weight185.57 g/mol
SolubilitySoluble in DMSO
Absorption CharacteristicsFavorable absorption expected

Case Study 1: Antiviral Efficacy Against Influenza A

In a study evaluating the antiviral efficacy of this compound against Influenza A virus, researchers employed plaque reduction assays. The compound was found to significantly reduce plaque formation at concentrations as low as 31 µM. This suggests a strong potential for development into an antiviral therapeutic agent .

Case Study 2: Inhibition of Cancer Cell Proliferation

A series of experiments conducted on various cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and induced apoptosis. The results indicated that at an IC50 value around 20 µM, significant anti-proliferative effects were observed across multiple cancer types, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 8-amino-7-chloro-triazolopyrimidine derivatives?

  • Methodology :

  • Carbodiimide-mediated cyclization : React 3-hydrazinopyrazin-2-ones with carboxylic acids activated by carbonyldiimidazole (CDI) in anhydrous DMF at 100°C, followed by reflux (24 hours) to form the triazole ring. Recrystallize using DMF/i-propanol mixtures for purity .
  • Nucleophilic substitution : Introduce chloro or amino groups via reactions with chlorosulfonic acid or ammonia under controlled pH and temperature (e.g., 80–100°C) to avoid side reactions .
    • Key Data :
  • Typical yields: 56–83% for triazolopyrimidines (e.g., derivatives with nitro or methoxy substituents) .
  • Melting points: 249–300°C, indicative of high crystallinity .

Q. How can structural characterization be performed for triazolopyrimidine derivatives?

  • Analytical Techniques :

  • NMR : Use DMSO-d6 to resolve aromatic protons (δ 7.5–8.5 ppm) and NH2 groups (δ 6.5–7.0 ppm). Coupling constants (J = 8–10 Hz) confirm regioselectivity in cyclization .
  • IR : Confirm carbonyl (C=O) stretches at 1650–1700 cm⁻¹ and NH2 bends at 3300–3450 cm⁻¹ .
  • X-ray crystallography : Resolve bond lengths (e.g., C–N bonds: 1.32–1.38 Å) to validate computational models .

Advanced Research Questions

Q. How do substituents influence adenosine receptor binding affinity?

  • Contradictions :

  • A2A receptor selectivity : Nitro groups at C-6 (e.g., compound 8 ) show IC50 = 12 nM, while methoxy groups (compound 5 ) reduce affinity (IC50 > 100 nM) .
  • Steric effects : Bulky substituents (e.g., cyclobutyl) hinder receptor docking, lowering activity by 40% compared to planar aryl groups .
    • Resolution Strategy :
  • Perform molecular docking (e.g., AutoDock Vina) to map steric/electronic interactions with receptor pockets .
  • Use QSAR models to correlate Hammett σ values (electron-withdrawing groups) with logP and IC50 .

Q. What computational methods validate experimental structural data?

  • Approach :

  • DFT calculations : Compare HOMO-LUMO gaps (e.g., 4.5–5.0 eV) with UV-Vis absorption peaks (λmax = 280–320 nm) to assess electronic transitions .
  • Molecular dynamics : Simulate solvation effects (e.g., in DMSO) to predict NMR chemical shifts within ±0.3 ppm accuracy .
    • Case Study :
  • For C1 (triazolopyrimidine inhibitor), computed bond angles (120° for triazole rings) match crystallographic data (Δ < 1°) .

Q. How can conflicting solubility and stability data be resolved?

  • Contradictions :

  • Derivatives with polar groups (e.g., –NO2) show high DMSO solubility (>50 mg/mL) but poor aqueous stability (t1/2 < 24 hours) .
    • Methodology :
  • Accelerated stability testing : Use HPLC to monitor degradation under varying pH (2–12) and temperature (25–40°C) .
  • Co-solvent systems : Optimize water/ethanol/PEG mixtures to enhance bioavailability without precipitating the compound .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
Reactant of Route 2
Reactant of Route 2
8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

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